Cas no 203792-35-2 (5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile)

5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile
- 1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI)
- 5-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile
- 5-hydroxymethyl-1-methylpyrrole-2-carbonitrile
-
- MDL: MFCD12923548
計算された属性
- せいみつぶんしりょう: 136.06400
じっけんとくせい
- PSA: 48.95000
- LogP: 0.38908
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948808-50mg |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 50mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-251539-0.5g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-251539-5g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 5g |
$2650.0 | 2023-09-15 | ||
1PlusChem | 1P00BUEI-50mg |
1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI) |
203792-35-2 | 95% | 50mg |
$315.00 | 2023-12-19 | |
1PlusChem | 1P00BUEI-500mg |
1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI) |
203792-35-2 | 95% | 500mg |
$944.00 | 2023-12-19 | |
Enamine | EN300-251539-0.25g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Enamine | EN300-251539-0.1g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
TRC | H948808-100mg |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 100mg |
$ 340.00 | 2022-06-04 | ||
Chemenu | CM514265-1g |
5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 97% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-251539-5.0g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 |
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 関連文献
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrileに関する追加情報
Introduction to 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile (CAS No. 203792-35-2)
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile (CAS No. 203792-35-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. This heterocyclic compound belongs to the pyrrole derivatives, which are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets and exhibit diverse pharmacological activities.
The molecular structure of 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile consists of a pyrrole ring substituted with a hydroxymethyl group at the 5-position and a methyl group at the 1-position, along with a cyano group at the 2-position. This specific arrangement of functional groups imparts distinct chemical reactivity, making it a versatile building block for the development of novel therapeutic agents. The presence of both electron-donating (hydroxymethyl) and electron-withdrawing (cyano) groups on the pyrrole core enhances its potential as a scaffold for drug design.
In recent years, there has been growing interest in 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile due to its applications in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing compounds that interact with enzymes involved in metabolic pathways, such as kinases and proteases. These enzymes are often implicated in cancer and inflammatory diseases, making 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile a promising candidate for further investigation.
One of the most compelling aspects of this compound is its role in the development of antiviral agents. The pyrrole core is known to mimic natural nucleobases, allowing it to interfere with viral replication processes. Recent research has shown that derivatives of 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile can inhibit viral polymerases by binding to their active sites, thereby preventing the synthesis of new viral particles. This mechanism has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral drugs is crucial.
The cyano group in the structure of 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile also contributes to its pharmacological potential. Cyano-substituted heterocycles are frequently found in bioactive molecules due to their ability to enhance binding affinity and metabolic stability. In particular, studies have shown that cyano groups can improve the bioavailability of drug candidates by increasing their lipophilicity while maintaining water solubility. This balance is essential for achieving effective drug delivery and therapeutic outcomes.
Another area where 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile has shown promise is in the development of neuroprotective agents. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preliminary studies have indicated that derivatives of this compound can modulate neurotransmitter levels and reduce oxidative stress, two key pathological features associated with these conditions.
The synthetic pathways for 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile are also worth mentioning. The compound can be synthesized through multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity. These methods align with modern pharmaceutical manufacturing standards, ensuring that 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile meets high-quality requirements for further applications.
In conclusion, 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile (CAS No. 203792-35-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable it to serve as a key intermediate in synthesizing bioactive molecules targeting various diseases, including cancer, viral infections, and neurological disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
203792-35-2 (5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile) 関連製品
- 56974-58-4(Acetic acid, 2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-)
- 1341832-80-1({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine)
- 1937335-99-3(2-(3-chloroprop-2-en-1-yl)thiolane-2-carbaldehyde)
- 1864057-71-5(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)
- 370846-19-8(2-{3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}-N-phenylacetamide)
- 24247-80-1(4-Chloro-2-methylthiobenzamide)
- 1807068-51-4(5-(Bromomethyl)-2-chloro-4-(difluoromethyl)-3-methylpyridine)
- 1805085-29-3(Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate)
- 1280804-28-5(6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine)
- 2229401-96-9(4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid)




